2-Bromo-4-(trifluoromethyl)nicotinic acid

描述

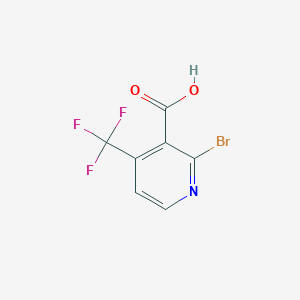

2-Bromo-4-(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinic acid core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid typically involves the regioselective bromination of 4-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions: 2-Bromo-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced forms of the nicotinic acid derivative.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and other functionalized molecules depending on the specific reaction conditions and reagents used .

科学研究应用

Agrochemical Development

2-Bromo-4-(trifluoromethyl)nicotinic acid plays a crucial role as an intermediate in the synthesis of various agrochemicals. It is notably involved in the production of flonicamid, an insecticide that targets pests while minimizing harm to beneficial insects. The synthesis involves several steps, starting from the preparation of 4-trifluoromethyl nicotinic acid, which is then reacted with aminoacetonitrile hydrochloride to yield flonicamid .

Case Study: Synthesis of Flonicamid

In a study published in 2018, researchers demonstrated an efficient method for synthesizing flonicamid using this compound as a precursor. The method showcased high yields and straightforward purification processes, making it viable for industrial applications .

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceutical formulations. Its structural similarity to other bioactive nicotinic acid derivatives allows it to be explored for therapeutic effects, particularly in neurology and cardiology.

Case Study: Bioactivity Exploration

Research has indicated that trifluoromethyl-substituted nicotinic acids exhibit enhanced biological activity compared to their non-substituted counterparts. A study highlighted the potential neuroprotective effects of such compounds, suggesting that derivatives like this compound could be investigated further for drug development targeting neurodegenerative diseases .

Material Science

The unique properties of this compound also make it suitable for material science applications, particularly in the development of novel polymers and coatings that require specific thermal and chemical resistance.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Agrochemicals | Intermediate in the synthesis of insecticides like flonicamid. |

| Pharmaceuticals | Potential therapeutic agent with neuroprotective properties. |

| Material Science | Development of polymers and coatings with enhanced resistance properties. |

作用机制

The mechanism by which 2-Bromo-4-(trifluoromethyl)nicotinic acid exerts its effects is largely dependent on its chemical structure. The presence of the bromine and trifluoromethyl groups influences its reactivity and interaction with biological targets. In medicinal chemistry, its derivatives may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific application and derivative being studied .

相似化合物的比较

4-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom, leading to different reactivity and applications.

2-Chloro-4-(trifluoromethyl)nicotinic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.

2-Bromo-5-(trifluoromethyl)nicotinic acid: Positional isomer with the trifluoromethyl group at a different position, influencing its properties.

生物活性

2-Bromo-4-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2) is a halogenated derivative of nicotinic acid that has garnered attention in pharmacological research due to its notable biological activity. This compound exhibits a variety of effects on biological systems, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structure of this compound includes a bromine atom and a trifluoromethyl group attached to the nicotinic acid backbone. Its molecular weight is approximately 270 g/mol, and it is characterized by its high electronegativity due to the presence of fluorine atoms, which can significantly influence its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270 g/mol |

| CAS Number | 749875-15-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties, particularly as an antagonist in various biological pathways. Its activity has been studied in relation to metabolic disorders and neurodegenerative diseases.

- Antagonistic Activity : The compound has been shown to inhibit specific protein interactions that are critical in metabolic pathways. For instance, it can act on retinol-binding proteins, which are implicated in conditions like age-related macular degeneration (AMD) .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection by modulating neurotransmitter systems, although further studies are required to elucidate these mechanisms fully .

Case Studies

Case Study 1: Retinol Binding Protein Antagonism

A study explored the effects of various nicotinic acid derivatives on retinol binding protein (RBP) levels in mouse models. The findings revealed that this compound significantly reduced plasma RBP levels, suggesting its potential as a therapeutic agent for conditions associated with elevated RBP levels, such as AMD and obesity-related disorders .

Case Study 2: Neuroprotective Potential

In a recent investigation focusing on neurodegenerative diseases, researchers assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound led to reduced cell death and improved cell viability compared to untreated controls, highlighting its potential role as a neuroprotective agent .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and proteins involved in metabolic regulation and cellular signaling:

- Inhibition of Protein Interactions : The compound may inhibit protein methyltransferases and demethylases, affecting gene expression and cellular responses .

- Modulation of Lipid Metabolism : By influencing lipid-binding proteins, it may alter lipid metabolism pathways, which are crucial for maintaining metabolic homeostasis .

Table 2: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-(trifluoromethyl)nicotinic acid?

- Methodology :

Sandmeyer Reaction : Start with a nicotinic acid precursor containing an amino group. Treat with NaNO₂, HBr, and CuBr₂ to introduce bromine at the 2-position (e.g., analogous to 4-trifluoromethylanthranilic acid → 2-bromo-4-trifluoromethylbenzoic acid in ).

Ester Hydrolysis : Convert the ethyl ester derivative (e.g., ethyl 2-bromo-4-(trifluoromethyl)nicotinate) to the free acid using NaOH or H₂SO₄ under reflux. Confirm completion via TLC or LCMS .

- Key Considerations : Monitor reaction intermediates using LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺ as in ) and optimize stoichiometry to avoid over-bromination.

Q. How should researchers characterize this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H NMR to confirm aromatic proton environments and ¹⁹F NMR to verify the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm).

- LCMS/HPLC : Employ LCMS (e.g., ESI+ mode) for molecular ion identification and HPLC (C18 column, acidic mobile phase) for purity assessment (retention time ~1.31 minutes under TFA conditions, as in ).

- Elemental Analysis : Validate Br and F content via combustion analysis .

Q. What safety protocols are essential when handling this compound?

- Hazards : Skin/eye irritation, respiratory toxicity (similar to 4-bromo-2-(trifluoromethyl)aniline in ).

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Quench waste with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactivity?

- Mechanistic Insight : The bromine at the 2-position enables Suzuki-Miyaura couplings with boronic acids (e.g., 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-ylboronic acid in ).

- Optimization : Use Pd(PPh₃)₄ or XPhos catalysts in THF/H₂O at 80°C. Monitor coupling efficiency via loss of the bromine signal in ¹H NMR .

Q. What computational methods predict electronic effects of the trifluoromethyl group?

- Density Functional Theory (DFT) : Apply B3LYP/6-311+G(d,p) to model electron-withdrawing effects of the -CF₃ group on the pyridine ring’s aromaticity. Compare HOMO/LUMO levels with non-fluorinated analogs to assess reactivity (e.g., Colle-Salvetti correlation-energy models in ).

- Output : The -CF₃ group reduces electron density at the 4-position, directing electrophilic substitution to the 5-position .

Q. How can researchers resolve contradictions in spectroscopic data?

- Case Study : If ¹H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign signals. For example, para-substituted trifluoromethyl groups may split aromatic protons into complex multiplets.

- Validation : Cross-reference with X-ray crystallography data (if available) or computational simulations .

Q. What role does this compound play in medicinal chemistry?

- Applications : Serves as a precursor for kinase inhibitors (e.g., pyrrole-2-carboxylic acid derivatives in ) or protease inhibitors.

- Case Study : React with N-methoxy-N-methylamide reagents to generate Weinreb amides for ketone synthesis (e.g., 2-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide in ) .

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJZDOUVZPWBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650498 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-15-8 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。